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Compound of Interest

Compound Name: 6-Chloro-8-methoxyquinoline

Cat. No.: B1427105

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous approved therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of
biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] Among
the vast landscape of quinoline analogs, 6-chloro-8-methoxyquinoline emerges as a key
building block and a compound of significant interest for drug discovery and organic synthesis.
This technical guide provides a comprehensive overview of the fundamental properties,
synthetic methodologies, and potential applications of 6-chloro-8-methoxyquinoline, tailored
for professionals in the fields of chemical research and pharmaceutical development.

Core Molecular Attributes

Understanding the fundamental molecular and physical properties of a compound is the first
step in harnessing its potential. This section details the key identifiers for 6-chloro-8-
methoxyquinoline.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for stoichiometric
calculations in synthesis and for analytical characterization.
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Property Value Source
Molecular Formula C10H8CINO [3]
Molecular Weight 193.63 g/mol [3]
CAS Number 1355066-78-2 [3]

Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's reactivity and its
interaction with biological targets.

Caption: Chemical structure of 6-chloro-8-methoxyquinoline.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of 6-chloro-8-methoxyquinoline are
paramount for its use in further research and development.

Synthetic Pathways

The construction of the quinoline ring system is often achieved through well-established named
reactions. A common and versatile method for synthesizing substituted quinolines is the Skraup
synthesis. This reaction involves the condensation of an aniline derivative with glycerol, sulfuric
acid, and an oxidizing agent.[4] For 6-chloro-8-methoxyquinoline, a plausible synthetic route
would start from a correspondingly substituted aniline.

Another approach involves the modification of a pre-existing quinoline scaffold. For instance,
the synthesis of 5-substituted 6-methoxy-8-nitroquinolines often starts from a substituted 2-
methoxy-6-nitroaniline, which then undergoes a cyclization reaction.[5] While not a direct
synthesis of the title compound, these methods highlight the modularity of quinoline synthesis.

Experimental Protocol: A Generalized Skraup Synthesis for Substituted Quinolines

» Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis
of 6-chloro-8-methoxyquinoline. All work should be performed in a well-ventilated fume
hood with appropriate personal protective equipment.
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e Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
reflux condenser, and a dropping funnel, carefully add the substituted aniline precursor.

» Reagent Addition: To the aniline, add glycerol and a suitable oxidizing agent (e.g., arsenic
pentoxide or nitrobenzene).[4][5]

e Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid
dropwise via the dropping funnel, ensuring the temperature remains controlled.[4]

o Heating: After the addition is complete, heat the reaction mixture cautiously. The reaction can
be exothermic and may require careful temperature management.[4]

o Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and pour it
onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the
product precipitates.

 Purification: Collect the crude product by filtration, wash with water, and purify by
recrystallization or column chromatography.

Causality in Experimental Choices:
» Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

o Glycerol: Decomposes in the presence of hot sulfuric acid to form acrolein, which is the key
three-carbon unit that condenses with the aniline.

o Oxidizing Agent: Required to dehydrogenate the initially formed dihydroquinoline
intermediate to the aromatic quinoline ring.

Spectroscopic Profile

The identity and purity of the synthesized 6-chloro-8-methoxyquinoline must be confirmed
through spectroscopic analysis. While specific spectra for this exact compound are not readily
available in the public domain, we can infer the expected spectral characteristics based on its
structural analogs, 6-methoxyquinoline and 8-methoxyquinoline.[6][7][8]
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. . Expected Features for 6-chloro-8-
Spectroscopic Technique L
methoxyquinoline

Aromatic protons on the quinoline ring system, a
1H NMR _
singlet for the methoxy group protons.

Resonances for the ten carbon atoms of the
13C NMR o
quinoline core and the methoxy carbon.

A molecular ion peak corresponding to the
M Spect . molecular weight (193.63 g/mol ), with a
ass Spectrometr
P Y characteristic isotopic pattern due to the

presence of chlorine.

C-H stretching and bending vibrations for the
infrared (IR) Spect aromatic and methoxy groups, C=C and C=N
nfrare ectrosco

P i stretching vibrations of the quinoline ring, and a

C-O stretching band for the methoxy group.[8]

Reactivity and Potential Applications in Drug
Development

The chemical reactivity of 6-chloro-8-methoxyquinoline is primarily dictated by the quinoline
ring system and its substituents. The chlorine atom at the 6-position and the methoxy group at
the 8-position influence the electron density of the ring and provide sites for further
functionalization.

Key Reactions

The chloro-substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution
(SNAr) and palladium-catalyzed cross-coupling reactions.[9] These reactions are powerful tools
for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of
compounds for biological screening.

Diagram of Potential Synthetic Transformations
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Synthetic Utility of 6-Chloro-8-methoxyquinoline
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Caption: Palladium-catalyzed cross-coupling reactions of 6-chloro-8-methoxyquinoline.

Role in Drug Discovery

The quinoline core is a well-established pharmacophore.[1] The 8-hydroxyquinoline scaffold, a
close structural relative, is known for its wide range of pharmacological applications, including
as an anticancer, anti-HIV, and antifungal agent.[10][11] The methoxy group at the 8-position in
6-chloro-8-methoxyquinoline can be considered a protected hydroxyl group, which could be
deprotected in later synthetic steps to yield 8-hydroxyquinoline derivatives.

The presence of a chlorine atom at the 6-position offers a handle for synthetic diversification.
Structure-activity relationship (SAR) studies on quinoline-based compounds have shown that
substitution at this position can significantly modulate biological activity.[1] Therefore, 6-chloro-
8-methoxyquinoline serves as a valuable starting material for the synthesis of novel
compounds with potential therapeutic applications.

Conclusion

6-Chloro-8-methoxyquinoline is a heterocyclic compound with significant potential as a
building block in organic synthesis and medicinal chemistry. Its molecular formula is
C10H8CINO and it has a molecular weight of 193.63 g/mol .[3] The presence of a reactive
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chlorine atom and a methoxy group on the quinoline scaffold allows for a wide range of
chemical transformations, making it a versatile precursor for the development of novel
therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is
crucial for researchers and scientists aiming to leverage its potential in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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